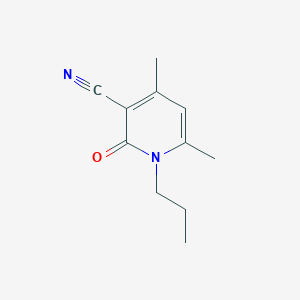

4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile

Descripción

Nomenclature and Classification

4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is systematically named according to IUPAC rules as 4,6-dimethyl-2-oxo-1-propylpyridine-3-carbonitrile . Its molecular formula is $$ \text{C}{11}\text{H}{14}\text{N}_{2}\text{O} $$, with a molecular weight of 190.24 g/mol. The compound belongs to the dihydropyridine class, characterized by a partially reduced pyridine ring with substituents at positions 1, 3, 4, and 6.

Synonyms include:

- 1-Propyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinecarbonitrile

Structural identifiers :

Classification :

- Chemical Family : Dihydropyridines

- Subclass : 1,2-Dihydropyridines (1,2-DHPs)

- Functional Groups : Nitrile (-CN), carbonyl (C=O), alkyl substituents (methyl, propyl)

| Parameter | Value |

|---|---|

| CAS Number | 94341-89-6 |

| Molecular Formula | $$ \text{C}{11}\text{H}{14}\text{N}_{2}\text{O} $$ |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 4,6-dimethyl-2-oxo-1-propylpyridine-3-carbonitrile |

Position in Dihydropyridine Family

Dihydropyridines (DHPs) are a subclass of heterocyclic compounds with two adjacent double bonds in a six-membered ring. Unlike 1,4-dihydropyridines (e.g., nifedipine), which are widely used as calcium channel blockers, 1,2-dihydropyridines like this compound exhibit distinct electronic and steric properties due to their substitution patterns.

Structural comparisons :

- 1,4-DHPs : Double bonds between N1–C2 and C3–C4 (e.g., nifedipine).

- 1,2-DHPs : Double bonds between C2–C3 and C4–C5.

The presence of a propyl group at N1 and methyl groups at C4 and C6 in this compound introduces steric hindrance, influencing its reactivity and potential applications in catalysis or medicinal chemistry. The carbonyl group at C2 and nitrile group at C3 further enhance its electrophilic character, making it a versatile intermediate in organic synthesis.

Historical Development and Discovery

The synthesis of dihydropyridines dates to the Hantzsch reaction (1881), a multicomponent reaction involving aldehydes, β-keto esters, and ammonia. While classical Hantzsch reactions predominantly yield 1,4-DHPs, modifications in reaction conditions (e.g., solvent, catalyst) have enabled selective formation of 1,2-DHPs.

This compound was first synthesized via microwave-assisted methods or green chemistry approaches using heterogenized catalysts (e.g., phosphotungstic acid on alumina). These methods improved yields (>75%) and reduced reaction times (2–3.5 hours).

Key synthetic steps :

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of dihydropyridines in heterocyclic chemistry. Its nitrile group enables nucleophilic substitutions, while the carbonyl group participates in condensation reactions. Applications include:

- Pharmaceutical intermediates : Precursor for pyridine derivatives via aromatization.

- Ligands in catalysis : The nitrile and carbonyl groups coordinate to transition metals, facilitating asymmetric synthesis.

- Material science : Building block for nitrogen-containing polymers.

Comparative reactivity :

| Reaction Type | Site of Reactivity | Product |

|---|---|---|

| Nucleophilic substitution | C3 (nitrile group) | Carboxylic acids or amides |

| Oxidation | C2 (carbonyl group) | Pyridine derivatives |

| Alkylation | N1 (propyl group) | Quaternary ammonium salts |

The compound’s structural features bridge traditional Hantzsch chemistry and modern catalytic applications, underscoring its importance in advancing heterocyclic synthesis methodologies.

Propiedades

IUPAC Name |

4,6-dimethyl-2-oxo-1-propylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-4-5-13-9(3)6-8(2)10(7-12)11(13)14/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNASVZNXLZNCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C(C1=O)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402641 | |

| Record name | 4,6-dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94341-89-6 | |

| Record name | 1,2-Dihydro-4,6-dimethyl-2-oxo-1-propyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94341-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The compound is typically synthesized via multi-component reactions involving:

- A substituted pyridine or pyridone precursor,

- Cyanoacetamide or related nitrile-containing reagents,

- Catalysts or bases such as piperidine or piperidinium acetate,

- Acidic conditions often provided by acetic acid,

- Aqueous or mixed solvent systems,

- Controlled reflux or heating steps to promote cyclization and substitution.

This approach allows for efficient formation of the dihydropyridine ring bearing the oxo and carbonitrile functionalities along with methyl and propyl substituents.

Detailed Preparation Procedures

Two representative preparation methods are summarized below, including yields, reaction conditions, and experimental operations.

| Yield (%) | Reaction Conditions | Experimental Procedure Summary |

|---|---|---|

| 70% | Piperidine, pyridine, acetic acid, water; 20°C; 20 h reflux | A solution of sodium salt of (E/Z)-2-methyl-3-oxo-1-ene-1-ol (0.64 mol) in 480 mL water is mixed with cyanoacetamide (0.70 mol). Piperidine-acetic acid solution (prepared from 0.15 mol acetic acid, 0.15 mol pyridine, and water) is added. The mixture is refluxed for 4 hours, then stirred at room temperature for 16 hours. Acetic acid is added to precipitate the product, which is filtered, washed, and dried to yield a pale yellow solid (66.4 g). |

| 65.9% | Water, 2-methyl-3-oxobutanal sodium salt, 2-cyanoacetamide, piperidinium acetate; reflux at 127°C; acetic acid addition at 65°C | 2-Methyl-3-oxobutanal sodium salt (34.73 g) is dissolved in 546 mL water, then 2-cyanoacetamide (23.91 g) and 1.76 mol/L piperidinium acetate (119.4 mL) are added. The mixture is refluxed at 127°C for 21 hours. Acetic acid (42.7 mL) is added dropwise at 65°C over 15 minutes. After cooling to 24°C, the precipitated crystals are filtered and washed to give 3-cyano-5,6-dimethyl-2-pyridone (27.76 g) with melting point 258-263°C. |

Mechanistic Insights and Reaction Analysis

- Base-Catalyzed Condensation: Piperidine or piperidinium acetate acts as a base catalyst facilitating the condensation between the aldehyde or keto precursor and cyanoacetamide.

- Cyclization: The reaction proceeds through intramolecular cyclization forming the dihydropyridine ring.

- Acid-Induced Precipitation: Addition of acetic acid lowers the pH, promoting crystallization of the product.

- Temperature Control: Reflux and controlled heating ensure completion of reaction and optimal yield.

Data Table Summarizing Reaction Parameters

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Materials | Sodium salt of 2-methyl-3-oxo-1-ene-1-ol, cyanoacetamide | 2-Methyl-3-oxobutanal sodium salt, 2-cyanoacetamide |

| Catalyst/Base | Piperidine, pyridine, acetic acid | Piperidinium acetate |

| Solvent | Water | Water |

| Temperature | 20°C reflux for 4 h, then room temp 16 h | Reflux at 127°C for 21 h |

| Acid Addition | Acetic acid after reaction | Acetic acid dropwise at 65°C |

| Product Yield (%) | 70% | 65.9% |

| Product Form | Pale yellow solid | Crystalline solid, m.p. 258-263°C |

Research Findings and Considerations

- The multi-component reaction strategy is efficient and reproducible for synthesizing 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile.

- The use of aqueous media and mild bases like piperidine enhances the environmental profile of the synthesis.

- Yields are consistently moderate to good (~65-70%) under optimized conditions.

- The product purity is confirmed by melting point and spectroscopic methods (e.g., ^1H NMR).

- Reaction times are relatively long (up to 21 hours), indicating the need for prolonged heating to complete cyclization.

- The method allows for potential substitution variations by changing starting aldehydes or amides.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution: Alkylation reactions with alkyl halides can introduce additional substituents on the pyridine ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

Alkylating Agents: Alkyl halides such as methyl iodide, ethyl bromide.

Reaction Conditions: Reactions are typically carried out in solvents like ethanol or acetonitrile, under reflux conditions.

Major Products:

Oxidation Products: Bis(3-cyanopyridin-2-yl) disulfides, potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.

Substitution Products: Substituted pyridine derivatives with various alkyl groups.

Aplicaciones Científicas De Investigación

4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

The mechanism of action of 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparación Con Compuestos Similares

4,6-Dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile: Similar structure but with an allyl group instead of a propyl group.

6-Hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile: Contains additional azo groups, used in dye synthesis.

Uniqueness: 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula and a molecular weight of 194.24 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with methyl, propyl, oxo, and cyano groups. Its structural uniqueness contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 194.24 g/mol |

| CAS Number | 94341-89-6 |

| Appearance | Crystalline solid |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of the compound against different pathogens is quantified using MIC values:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

| Pseudomonas aeruginosa | 62.500 |

These values indicate that the compound has a potent inhibitory effect, particularly against Staphylococcus aureus, a common pathogen associated with infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Studies

- In Vitro Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis.

- Animal Model Studies : In vivo studies using tumor-bearing mice showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways through mitochondrial dysfunction.

Research Applications

This compound serves as a critical building block in medicinal chemistry for developing new therapeutic agents. Its applications include:

- Drug Development : As a lead compound for synthesizing analogs with enhanced biological activity.

- Biological Assays : Used in assays to evaluate antimicrobial and anticancer efficacy.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,6-dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile?

A common approach involves multi-component condensation reactions. For example, refluxing a ketone (e.g., 4-methylacetophenone), an aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under controlled conditions can yield dihydropyridine derivatives. Purification via crystallization (e.g., DMF/ethanol mixtures) ensures product integrity. Adjusting reaction time and catalyst concentration may optimize yields .

Basic: How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction is the gold standard. Using a Bruker APEXII CCD diffractometer, data collection involves φ and ω scans with multi-scan absorption correction (e.g., SADABS). Refinement via SHELXL software (space group P21/c, Z=4) provides parameters like unit cell dimensions (a = 8.3834 Å, b = 7.1852 Å) and R-factors (R = 0.047). Planarity of the dihydropyridine ring and dihedral angles (e.g., 85.33° with substituents) are critical metrics .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE) includes NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves. Engineering controls (e.g., fume hoods) and adherence to industrial hygiene practices (e.g., handwashing) minimize exposure. Consult safety data sheets for spill management and disposal compliance .

Advanced: How can conformational discrepancies in dihedral angles between similar derivatives be resolved?

Compare crystallographic data (e.g., C—H⋯O interactions in chain packing) and employ density functional theory (DFT) to model energetically stable conformers. For instance, dihedral angles reported for 1-(3-ethylphenyl)-analogs (85.33°) may vary due to substituent electronic effects or crystal packing forces .

Advanced: What strategies address challenges in refining crystal structures with high thermal motion or disorder?

In SHELXL, apply restraints to atomic displacement parameters (ADPs) or use TWIN commands for twinned data. High-resolution datasets (e.g., synchrotron sources) improve electron density maps. For disordered propyl groups, split-site modeling with occupancy refinement is recommended .

Basic: Which spectroscopic techniques validate the structure of this compound?

- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.

- NMR : ¹H/¹³C spectra identify methyl (δ 1.2–2.5 ppm) and aromatic protons.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 252.31) verify molecular weight .

Advanced: How can derivatives be designed for structure-activity relationship (SAR) studies in anticancer research?

Introduce substituents at positions 1 (alkyl/aryl) and 4 (electron-withdrawing groups) to modulate bioactivity. Synthesize analogs via the Hantzsch reaction, then evaluate cytotoxicity using MTT assays. Computational docking (e.g., AutoDock) predicts binding affinity to targets like survivin or PI3K kinases .

Advanced: What computational methods support the analysis of electronic properties in dihydropyridine derivatives?

DFT calculations (B3LYP/6-311G** basis set) assess frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. These correlate with reactivity and interactions in biological systems, such as hydrogen bonding with protein residues .

Basic: How is purity assessed after synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column resolves impurities. Melting point determination and elemental analysis (C, H, N) further validate purity .

Advanced: How do intermolecular interactions influence crystallization behavior?

C—H⋯O hydrogen bonds (e.g., 2.48 Å) and π-π stacking (3.8–4.2 Å) drive crystal packing. Solvent polarity (e.g., ethanol vs. DMF) affects nucleation kinetics. Differential scanning calorimetry (DSC) identifies polymorphic transitions .

Advanced: What are best practices for resolving spectral data contradictions in structural elucidation?

Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, NOESY correlations distinguish ortho and para substituents on aromatic rings. Cross-validate with X-ray data to resolve conflicting IR/NMR interpretations .

Basic: What regulatory compliance steps are required for international collaboration involving this compound?

Document CAS registry (e.g., 72716-80-4), hazard codes (e.g., GHS07), and customs classifications (HS 2933399090). Ensure Material Safety Data Sheets (MSDS) align with REACH/CLP regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.